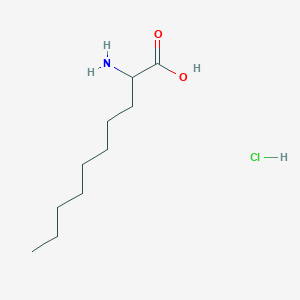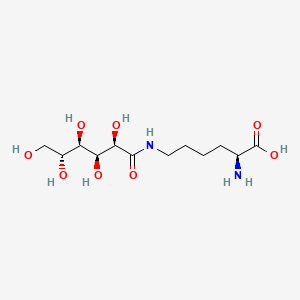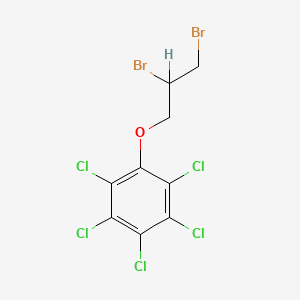
Pentachloro(2,3-dibromopropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloro(2,3-dibromopropoxy)benzene is a halogenated aromatic compound with the chemical formula C9H5Br2Cl5O. It is characterized by the presence of five chlorine atoms and two bromine atoms attached to a benzene ring, along with a propoxy group. This compound is known for its stability and resistance to degradation, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentachloro(2,3-dibromopropoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of pentachlorophenol followed by the reaction with 2,3-dibromopropanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle highly reactive halogenating agents. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentachloro(2,3-dibromopropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less halogenated benzene derivatives .
Scientific Research Applications
Pentachloro(2,3-dibromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated aromatic structures.
Industry: It is used in the production of specialty chemicals, including flame retardants and pesticides.
Mechanism of Action
The mechanism of action of Pentachloro(2,3-dibromopropoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. The presence of multiple halogen atoms enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular pathways affected by this compound are still under investigation, but it is known to interfere with oxidative stress pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: A related compound with five chlorine atoms attached to a benzene ring.
Hexachlorobenzene: Contains six chlorine atoms and is known for its use as a fungicide.
2,3-Dibromopropoxybenzene: Similar structure but lacks the chlorine atoms.
Uniqueness
Pentachloro(2,3-dibromopropoxy)benzene is unique due to the combination of both bromine and chlorine atoms, which imparts distinct chemical and physical properties. This dual halogenation enhances its stability and reactivity compared to compounds with only one type of halogen atom .
Properties
CAS No. |
42115-16-2 |
|---|---|
Molecular Formula |
C9H5Br2Cl5O |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H5Br2Cl5O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2 |
InChI Key |
ICFSXGHJHAOHRV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
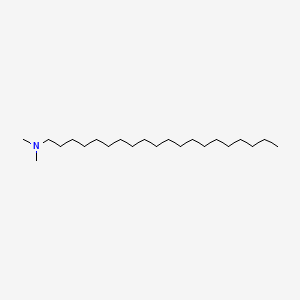
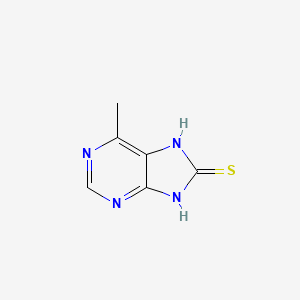
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
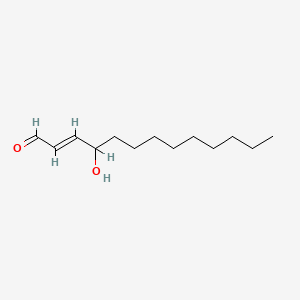

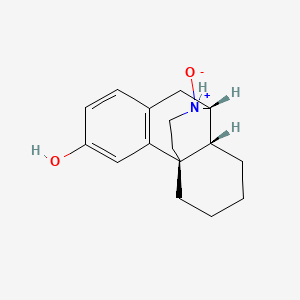
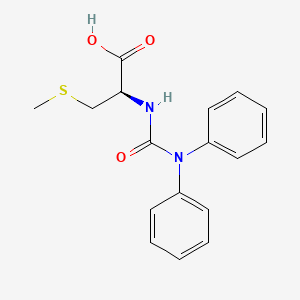
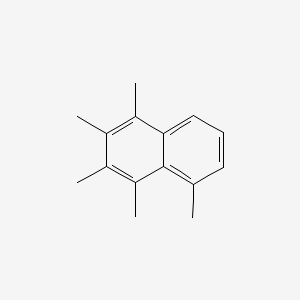
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)

